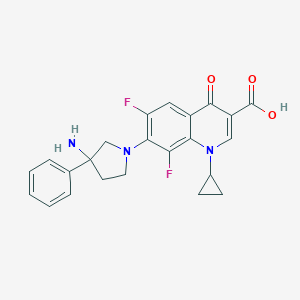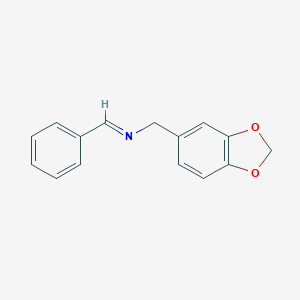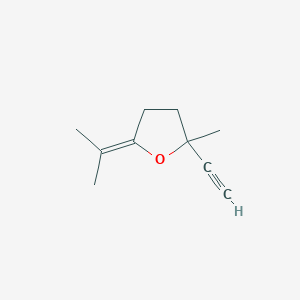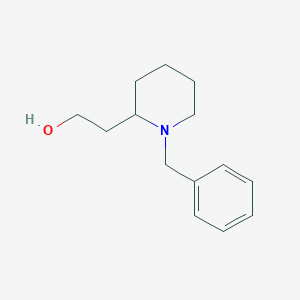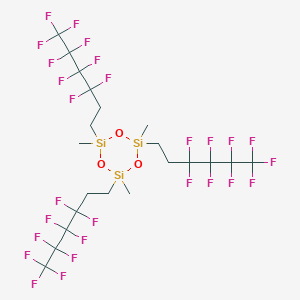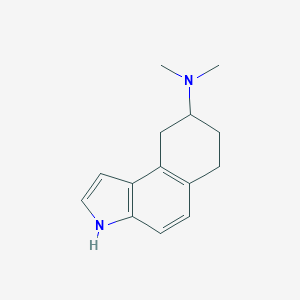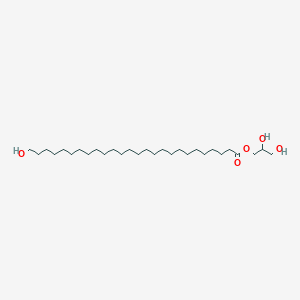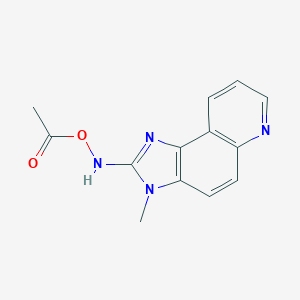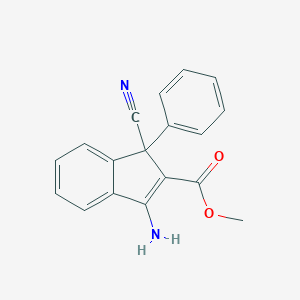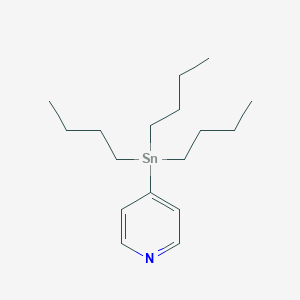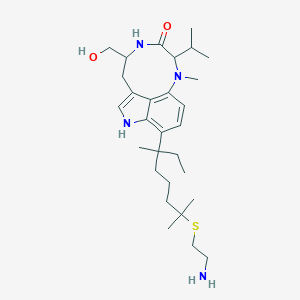
26-(2'-Aminoethylthio)tetrahydroteleocidin A-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
26-(2'-Aminoethylthio)tetrahydroteleocidin A-2', also known as AET, is a natural compound that belongs to the family of teleocidins. AET is a potent protein kinase C (PKC) activator and has been widely used in scientific research due to its unique biochemical and physiological properties.
Mechanism Of Action
26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 activates PKC by binding to its regulatory domain, which leads to the translocation of PKC from the cytosol to the plasma membrane. At the plasma membrane, PKC phosphorylates various target proteins, leading to their activation or inhibition. 26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 has also been shown to modulate the activity of ion channels, such as the NMDA receptor, by binding to its glycine site.
Biochemical And Physiological Effects
26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 has been shown to induce cell differentiation and apoptosis in various cancer cell lines. 26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 has also been shown to modulate the activity of immune cells, such as T cells and macrophages, by regulating cytokine production and phagocytosis. 26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 has been shown to enhance synaptic plasticity and improve learning and memory in animal models.
Advantages And Limitations For Lab Experiments
26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 is a potent and selective PKC activator, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, 26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 has a short half-life and is unstable in aqueous solutions, which limits its use in long-term experiments. 26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 is also toxic at high concentrations, which requires careful handling and dosing.
Future Directions
Future research on 26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 could focus on its potential therapeutic applications in cancer, immunological, and neurological disorders. 26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 could also be used as a tool to study the molecular mechanisms underlying synaptic plasticity and learning and memory. Additionally, the development of more stable and potent analogs of 26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 could enhance its use in scientific research.
Synthesis Methods
26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 can be isolated from the culture broth of Streptomyces species or synthesized chemically. The chemical synthesis of 26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 involves a series of reactions, including the condensation of L-tryptophan with L-cysteine, followed by cyclization and reduction.
Scientific Research Applications
26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 has been extensively used as a research tool in various fields of biology, including cancer research, immunology, and neuroscience. 26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 has been shown to activate PKC, which is involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. 26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 has also been shown to modulate the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory.
properties
CAS RN |
117490-45-6 |
|---|---|
Product Name |
26-(2'-Aminoethylthio)tetrahydroteleocidin A-2 |
Molecular Formula |
C29H48N4O2S |
Molecular Weight |
516.8 g/mol |
IUPAC Name |
5-[7-(2-aminoethylsulfanyl)-3,7-dimethyloctan-3-yl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
InChI |
InChI=1S/C29H48N4O2S/c1-8-29(6,13-9-12-28(4,5)36-15-14-30)22-10-11-23-24-20(17-31-25(22)24)16-21(18-34)32-27(35)26(19(2)3)33(23)7/h10-11,17,19,21,26,31,34H,8-9,12-16,18,30H2,1-7H3,(H,32,35) |
InChI Key |
JGKQSLZAYVNMOM-UHFFFAOYSA-N |
SMILES |
CCC(C)(CCCC(C)(C)SCCN)C1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C |
Canonical SMILES |
CCC(C)(CCCC(C)(C)SCCN)C1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C |
synonyms |
26-(2'-aminoethylthio)tetrahydroteleocidin A-2 26-ATT-A2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



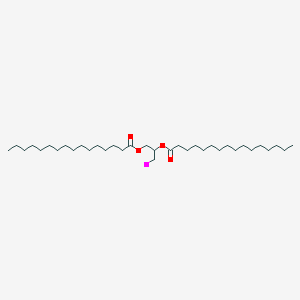
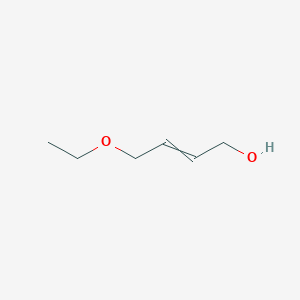
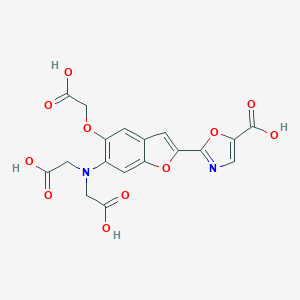
![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55010.png)
